Ethyl 2-(isoxazol-3-yl)acetate Ethyl 2-(isoxazol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 82669-57-6
VCID: VC15802002
InChI: InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

Ethyl 2-(isoxazol-3-yl)acetate

CAS No.: 82669-57-6

Cat. No.: VC15802002

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(isoxazol-3-yl)acetate - 82669-57-6

Specification

CAS No. 82669-57-6
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name ethyl 2-(1,2-oxazol-3-yl)acetate
Standard InChI InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3
Standard InChI Key UBUOGYCODWVHOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=NOC=C1

Introduction

Structural and Physicochemical Characteristics

Ethyl 2-(isoxazol-3-yl)acetate belongs to the isoxazole family, a class of heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. Its molecular formula is C7H9NO3\text{C}_7\text{H}_9\text{NO}_3, with a molar mass of 155.15 g/mol. The IUPAC name, ethyl 2-(1,2-oxazol-3-yl)acetate, reflects its ester functional group and isoxazole core. Key spectral identifiers include:

  • InChI: InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3

  • SMILES: CCOC(=O)CC1=NOC=C1

The compound’s planar isoxazole ring enables π-π stacking interactions, while the ester group enhances solubility in organic solvents. X-ray crystallography of analogous structures reveals bond lengths of approximately 1.36 Å for the N–O bond and 1.45 Å for the C–O ester linkage, consistent with hybridized sp² and sp³ orbitals .

Synthetic Methodologies

Cyclocondensation Reactions

The primary synthesis route involves cyclocondensation between diethyl 3-oxopentanedioate and hydroxylamine derivatives under acidic conditions. This method achieves yields of 60–75% when catalyzed by organocatalysts such as proline derivatives, which lower activation energy by stabilizing transition states through hydrogen bonding.

Reaction Scheme:

Diethyl 3-oxopentanedioate+NH2OHH+Ethyl 2-(isoxazol-3-yl)acetate+H2O\text{Diethyl 3-oxopentanedioate} + \text{NH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(isoxazol-3-yl)acetate} + \text{H}_2\text{O}

Esterification of Isoxazole-3-Acetic Acid

An alternative approach starts with isoxazole-3-acetic acid, which undergoes Fischer esterification using ethanol and sulfuric acid :

Reaction Conditions:

  • Temperature: 65–70°C

  • Catalyst: Concentrated H2SO4\text{H}_2\text{SO}_4 (0.1 mol%)

  • Yield: 85–90%

Isoxazole-3-acetic acid+EtOHH2SO4Ethyl 2-(isoxazol-3-yl)acetate+H2O\text{Isoxazole-3-acetic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 2-(isoxazol-3-yl)acetate} + \text{H}_2\text{O}

Optimization Strategies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 6 hours to 30 minutes, improving energy efficiency . Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) further enhance atom economy, achieving 92% yield.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Ethyl 2-(isoxazol-3-yl)acetate derivatives exhibit broad-spectrum antimicrobial activity. In a study screening thiazolidinone analogs, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ciprofloxacin in select cases .

Table 1: Antimicrobial Activity of Select Derivatives

CompoundMIC (µg/mL)Target Pathogen
5b8S. aureus
5d16E. coli
5e32Pseudomonas aeruginosa

Data adapted from Priya et al. (2016) .

Enzyme Inhibition

The isoxazole core interacts with hydrophobic pockets in enzyme active sites. Molecular docking studies of analogous EPAC inhibitors reveal binding affinities (KiK_i) of 2.4–7.3 µM for cAMP-dependent guanine nucleotide exchange factors . Key interactions include:

  • Hydrophobic contacts between the tert-butyl group and Leu406.

  • Hydrogen bonding between the cyano linker and Lys450 .

Applications in Drug Development

Anti-Inflammatory Agents

Isoxazole derivatives suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production by >50% at 10 µM concentrations, as demonstrated in murine macrophage models. The ester moiety enhances membrane permeability, facilitating intracellular accumulation.

Anticancer Scaffolds

Functionalization at the isoxazole 5-position with fluorophenyl groups improves cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM). Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Challenges and Future Directions

Metabolic Stability

The ester group is susceptible to hydrolysis by serum esterases, limiting oral bioavailability. Prodrug strategies incorporating tert-butyl esters or PEGylation are under investigation to enhance pharmacokinetics .

Synthetic Scalability

Current routes require multi-step purification, increasing production costs. Flow chemistry systems integrating continuous extraction and crystallization may address this bottleneck.

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